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molecular formula C7H5Cl3O B1307891 2,4,6-Trichlorobenzyl alcohol CAS No. 217479-60-2

2,4,6-Trichlorobenzyl alcohol

Cat. No. B1307891
M. Wt: 211.5 g/mol
InChI Key: WKJWKKDGJLKFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197794B1

Procedure details

A solution of lithium aluminium hydride (1M in THF, 18 ml, 18 mmol) was added to a solution of 2,4,6-trichlorobenzoyl chloride (4.35 g, 17.8 mmol ) in THF (70 ml) at 0°. After 1 h, water (685 μl), aqueous NaOH (3M, 685 μl) and water (2.06 ml) were added. The mixture was stirred vigorously for 1 h, the precipitate filtered off and the filtrate evaporated in vacuo to give a yellow solid. Recrystallisation from diisopropylether gave the title compound as white needles (2.63 g, 70%), m.p. 100-101°. δH (CDCl3) 7.35 (2 H, s, ArH), 4.91 (2 H, br s, CH2OH), 2.07 (1 H, br s, CH2OH).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
685 μL
Type
reactant
Reaction Step Two
Name
Quantity
685 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.06 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[C:9]=1[C:10](Cl)=[O:11].O.[OH-].[Na+]>C1COCC1>[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4.35 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC(=C1)Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
685 μL
Type
reactant
Smiles
O
Name
Quantity
685 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.06 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from diisopropylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(CO)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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